

Cyclohexanecarbonyl Chloride: A Versatile Scaffold in Medicinal Chemistry for Drug Discovery

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Compound of Interest

Compound Name: Cyclohexanecarbonyl chloride

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonyl chloride, a reactive acyl chloride, serves as a crucial building block in medicinal chemistry, facilitating the synthesis of a diverse range of bioactive molecules. Its incorporation of a cyclohexane ring can influence the lipophilicity, metabolic stability, and conformational rigidity of drug candidates, making it a valuable moiety for optimizing pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of its utility in the development of therapeutics targeting a variety of diseases, complete with detailed experimental protocols and quantitative biological data.

Key Applications in Drug Discovery

Cyclohexanecarbonyl chloride has been instrumental in the synthesis of several important classes of therapeutic agents, including:

- **Anthelmintic Drugs:** Most notably, it is a key reagent in the synthesis of Praziquantel, a broad-spectrum anthelmintic drug essential for treating schistosomiasis and other parasitic worm infections.^[1]
- **Serotonin Receptor Antagonists:** It is used in the synthesis of WAY-100635, a potent and selective 5-HT_{1A} receptor antagonist, which is a valuable tool for neuroscience research and

has been investigated for its potential in treating anxiety and depression.

- **Anti-inflammatory Agents:** The cyclohexanecarbonyl moiety is explored in the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.
- **Antimicrobial Agents:** It serves as a precursor for thiourea derivatives that exhibit antibacterial and anti-yeast activities.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for key drug molecules synthesized using **cyclohexanecarbonyl chloride**.

Table 1: Bioactivity of Praziquantel and its Analogs against *Schistosoma mansoni*

Compound	Target	Assay	IC50 (μM)	Reference
Praziquantel	<i>Schistosoma mansoni</i>	Adult worm motility	0.02	[1]
R-Praziquantel	<i>Schistosoma mansoni</i>	Adult worm motility	0.02	[1]
S-Praziquantel	<i>Schistosoma mansoni</i>	Adult worm motility	5.85	[1]
Praziquantel Analog 22	<i>Schistosoma mansoni</i>	Schistosomula viability	>10 (43.3% activity at 10 μM)	[2]
Praziquantel Analog 23	<i>Schistosoma mansoni</i>	Schistosomula viability	>10 (75% activity at 10 μM)	[2]

Table 2: Bioactivity of WAY-100635

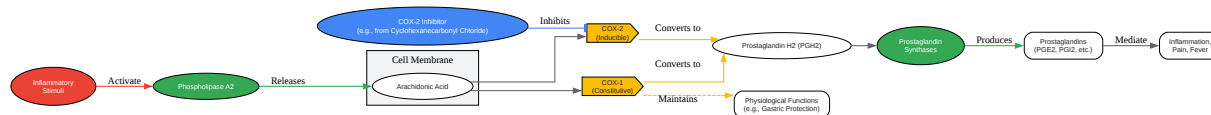
Compound	Target	Assay	Ki (nM)	IC50 (nM)	pIC50	Reference
WAY-100635	5-HT1A Receptor	Radioligand binding	0.39	0.91	8.87	
WAY-100635	α 1-adrenergic Receptor	Radioligand binding	-	-	6.6	
WAY-100635	Dopamine D4 Receptor	Radioligand binding	-	-	-	

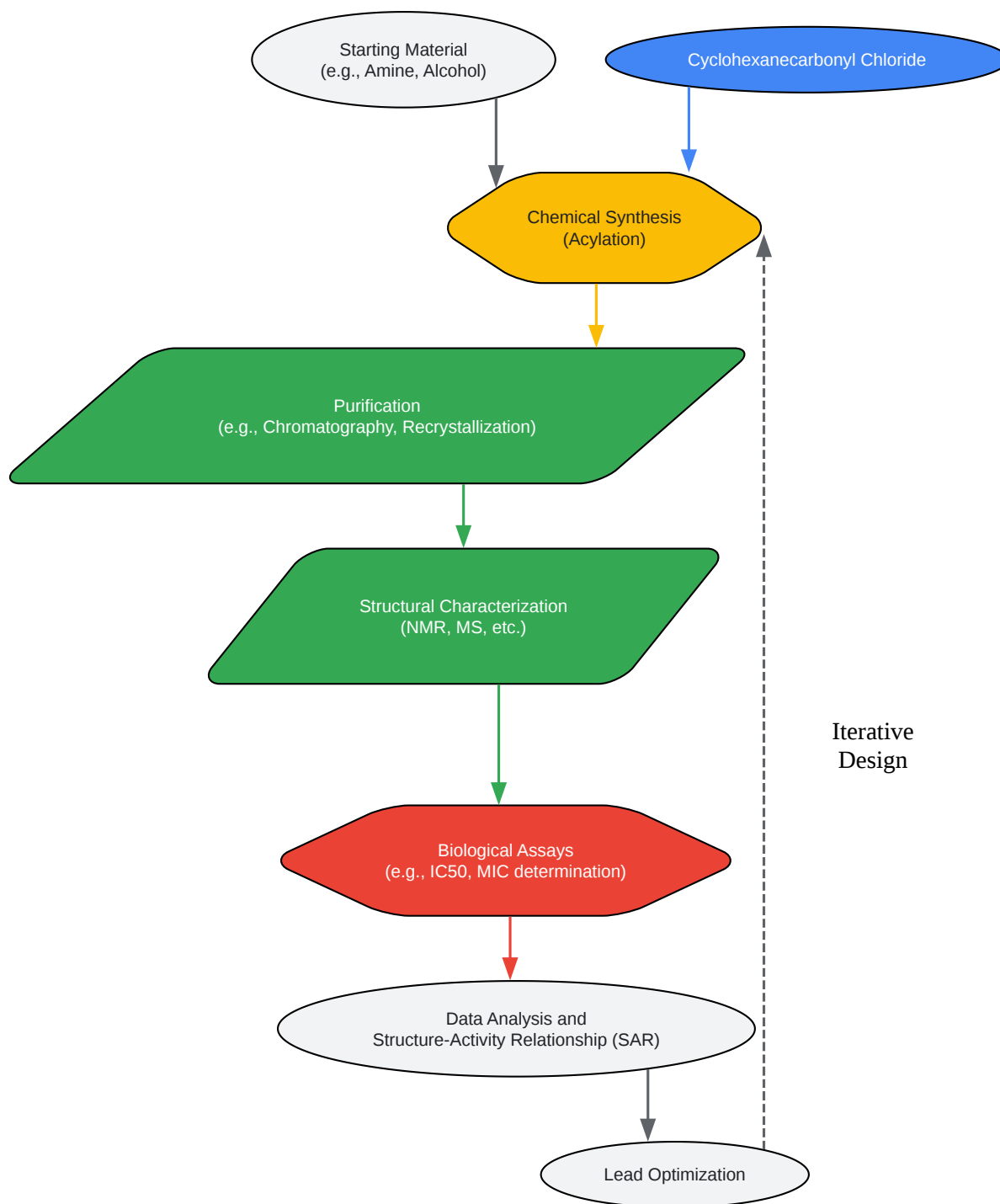
Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological targets of compounds synthesized from **cyclohexanecarbonyl chloride** are often key nodes in cellular signaling pathways.

Caption: 5-HT1A Receptor Signaling Pathway.





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References

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